4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
Description
Propriétés
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N5O2/c14-11(15)9-20-12(10(16)8-18-20)13(21)17-2-1-3-19-4-6-22-7-5-19/h8,11H,1-7,9,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSZUDVLSBKKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, often referred to by its CAS number 2101195-98-4, is a compound of interest due to its potential biological activities. As a member of the pyrazole family, this compound exhibits a range of pharmacological properties that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C13H21F2N5O2
- Molecular Weight : 305.34 g/mol
- CAS Number : 2101195-98-4
The biological activity of pyrazole derivatives, including the compound , is often linked to their ability to interact with various biological targets such as enzymes and receptors. The specific interactions can lead to anti-inflammatory, anticancer, and antimicrobial effects.
1. Anticancer Activity
Research indicates that compounds with the pyrazole structure can inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can significantly reduce growth in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.07 | Tubulin Inhibition |
| Compound B | HepG2 | 8.50 | Cell Cycle Arrest |
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 by blocking specific signaling pathways (e.g., p38 MAPK). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Release
In an experimental model, the compound demonstrated significant inhibition of LPS-induced TNF-alpha release in mice, indicating its potential as an anti-inflammatory agent.
3. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50) |
|---|---|
| ABTS | 25 µM |
| FRAP | 30 µM |
| ORAC | 20 µM |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural modifications. For instance, the introduction of different substituents at specific positions on the pyrazole ring can enhance or diminish their efficacy against particular biological targets.
Figure 1: Structure-Activity Relationship of Pyrazole Derivatives
Structure-Activity Relationship
Comparaison Avec Des Composés Similaires
Structural Analogues with Pyrazole-Carboxamide Scaffolds
a. 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 51516-69-9)
- Structure : Pyrazole core with a 4-fluorophenyl group at position 1 and a carboxamide at position 3.
- Key Differences: Lacks the difluoroethyl and morpholinopropyl substituents. The fluorophenyl group increases aromaticity but reduces solubility compared to the target compound’s morpholine moiety.
b. 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide (CAS 1404364-18-6)
- Structure : Features a bulky 4-isopropylphenyl group at position 1.
- The absence of fluorine atoms and morpholine may limit metabolic stability and target engagement .
Carboxamide Derivatives with Kinase Inhibitor Activity
a. 4-{5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1H-1,2,4-triazol-3-yl}-N-(2,2-difluoroethyl)benzamide (WHO List 128)
- Structure : Benzamide scaffold with a triazole-indazole substituent and difluoroethyl group.
- Key Differences : While both compounds share a difluoroethyl group, the WHO-listed compound targets Rho-associated kinase (ROCK) via its triazole-indazole motif. The pyrazole core in the target compound may favor different kinase interactions .
b. (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4374877 A2)
- Structure : Complex pyrrolopyridazine-carboxamide with morpholine and trifluoromethyl groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Impact: The 2,2-difluoroethyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogues like 5-amino-1-(4-isopropylphenyl)-pyrazole-4-carboxamide .
- Morpholine Role: The morpholinopropyl group likely enhances solubility, a critical advantage over WHO List 128’s ROCK inhibitor, which lacks such motifs .
- Structural Simplicity : The pyrazole core (MW ~370 Da) offers a favorable balance between potency and bioavailability compared to bulkier derivatives like the EP 4374877 A2 compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
